Cas no 2172078-22-5 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a methoxybutanoic acid backbone and an Fmoc-protected amino group, ensuring selective deprotection under mild basic conditions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc chemistry protocols. The methoxy group enhances solubility in organic solvents, facilitating efficient coupling reactions. Its stability and well-defined reactivity make it suitable for constructing complex peptides with precise modifications. The product is ideal for researchers requiring controlled incorporation of functionalized residues into peptide sequences.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid structure
2172078-22-5 structure
商品名:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid
CAS番号:2172078-22-5
MF:C24H28N2O6
メガワット:440.488926887512
CID:6226595
PubChem ID:165815903

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid
    • EN300-1543374
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
    • 2172078-22-5
    • インチ: 1S/C24H28N2O6/c1-15(13-22(27)25-12-11-21(31-2)23(28)29)26-24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,27)(H,26,30)(H,28,29)
    • InChIKey: WNRAMPBLKQIHKL-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C)CC(NCCC(C(=O)O)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 440.19473662g/mol
  • どういたいしつりょう: 440.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 11
  • 複雑さ: 634
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 114Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1543374-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
2172078-22-5
1g
$3368.0 2023-06-05
Enamine
EN300-1543374-0.05g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
2172078-22-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1543374-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
2172078-22-5
100mg
$930.0 2023-09-25
Enamine
EN300-1543374-2.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
2172078-22-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1543374-2500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
2172078-22-5
2500mg
$2071.0 2023-09-25
Enamine
EN300-1543374-0.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
2172078-22-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1543374-5000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
2172078-22-5
5000mg
$3065.0 2023-09-25
Enamine
EN300-1543374-0.1g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
2172078-22-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1543374-0.25g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
2172078-22-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1543374-10.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
2172078-22-5
10g
$14487.0 2023-06-05

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acidに関する追加情報

Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic Acid (CAS No. 2172078-22-5)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid, identified by its CAS number 2172078-22-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the quest for novel therapeutic agents.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which include a fluoren-9-ylmethoxycarbonyl moiety and an amino group linked to a butanamido backbone. The presence of these functional groups imparts unique chemical and biological properties, making it a versatile scaffold for drug design. Specifically, the fluoren-9-ylmethoxycarbonyl group is known for its stability and ability to enhance the solubility and bioavailability of attached molecules, while the amino group provides a site for further chemical modifications.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with various diseases. 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid has been explored for its potential in several therapeutic areas, including oncology, inflammation, and neurodegenerative disorders. Its unique structural features suggest that it may interact with specific targets in the body, leading to therapeutic effects.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have been particularly interested in its ability to inhibit key enzymes and receptors involved in disease progression. For instance, studies have shown that derivatives of this compound may exhibit inhibitory activity against enzymes such as kinases and proteases, which are often overexpressed in cancer cells. This has led to investigations into its efficacy as an anti-cancer agent.

The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid is a complex process that requires careful optimization to ensure high yield and purity. The synthetic route typically involves multiple steps, including the introduction of the fluoren-9-ylmethoxycarbonyl group and the formation of the amide bond. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve the desired connectivity between the various functional groups.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers to predict its potential therapeutic effects. These studies have been instrumental in guiding the design of more effective derivatives with enhanced pharmacological properties.

In addition to its potential therapeutic applications, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid has been studied for its role in chemical biology research. Its unique structure allows it to serve as a tool compound for investigating various biological processes. For example, researchers have used this molecule to probe the function of specific enzymes and receptors by designing analogs that exhibit altered binding affinities or selectivities.

The pharmacokinetic properties of this compound are also an area of active investigation. Studies have focused on understanding how it is metabolized and eliminated from the body, as well as its distribution within different tissues. This information is critical for optimizing dosing regimens and minimizing potential side effects. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its metabolic pathways.

The future prospects for 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid are promising, with ongoing research aimed at uncovering new therapeutic applications and improving its pharmacological profile. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating laboratory findings into clinical applications. As our understanding of biological systems continues to evolve, compounds like this one are likely to play an increasingly important role in the development of novel treatments for human diseases.

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